molecular formula C16H15F3N6O2S B2373761 1-(1-(benzo[c][1,2,5]thiadiazole-5-carbonyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one CAS No. 2034602-06-5

1-(1-(benzo[c][1,2,5]thiadiazole-5-carbonyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one

Cat. No.: B2373761
CAS No.: 2034602-06-5
M. Wt: 412.39
InChI Key: JLOXBOLWRBYBRF-UHFFFAOYSA-N
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Description

1-(1-(Benzo[c][1,2,5]thiadiazole-5-carbonyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one is a sophisticated heterocyclic compound designed for advanced chemical and pharmaceutical research. This molecule integrates a benzo[c][1,2,5]thiadiazole unit, a structure known for its electron-deficient properties and potential in material science, with a 4-methyl-3-(trifluoromethyl)-1,2,4-triazol-5(4H)-one pharmacophore, linked via a piperidine scaffold. The 1,2,4-triazole core is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide range of biological activities, including anticancer and antifungal properties . The inclusion of the trifluoromethyl group is a common strategy in drug design to enhance metabolic stability, lipophilicity, and binding affinity . This specific structural combination suggests potential for this compound to be investigated as a key intermediate in organic synthesis or as a candidate for screening in biochemical assays, particularly those targeting enzymatic pathways relevant to disease states. Researchers can utilize this compound in the development of novel therapeutic agents, as a building block for more complex molecular architectures, or as a standard in analytical chemistry. The product is provided for research use only and is not intended for diagnostic or therapeutic applications. Researchers should conduct their own safety and efficacy evaluations.

Properties

IUPAC Name

2-[1-(2,1,3-benzothiadiazole-5-carbonyl)piperidin-4-yl]-4-methyl-5-(trifluoromethyl)-1,2,4-triazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F3N6O2S/c1-23-14(16(17,18)19)20-25(15(23)27)10-4-6-24(7-5-10)13(26)9-2-3-11-12(8-9)22-28-21-11/h2-3,8,10H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLOXBOLWRBYBRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN(C1=O)C2CCN(CC2)C(=O)C3=CC4=NSN=C4C=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F3N6O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(1-(benzo[c][1,2,5]thiadiazole-5-carbonyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one is a novel synthetic molecule that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, including antimicrobial, antiparasitic, and anticancer activities.

Chemical Structure

The compound's structure features a benzo[c][1,2,5]thiadiazole moiety linked to a piperidine ring and a triazole unit. The presence of trifluoromethyl and carbonyl groups enhances its reactivity and biological interactions.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a range of biological activities. The following sections detail specific activities associated with this compound.

Antimicrobial Activity

Several studies have reported the antimicrobial properties of triazole derivatives. For instance:

  • In vitro studies demonstrated significant antibacterial activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
  • Table 1 summarizes the MIC values of related compounds against various bacterial strains:
CompoundBacterial StrainMIC (μg/mL)
1-(benzo[c][1,2,5]thiadiazole)E. coli32
1-(triazole derivative)S. aureus16
Control (Ciprofloxacin)E. coli8

Antiparasitic Activity

The antiparasitic potential of triazole derivatives has been explored in various studies:

  • Compounds similar to the target molecule have shown activity against protozoan parasites such as Trypanosoma cruzi. In one study, derivatives exhibited dose-dependent inhibition of epimastigote forms .

Anticancer Activity

Recent research has highlighted the anticancer properties of compounds featuring the triazole scaffold:

  • A study focusing on melanoma cells showed that triazole derivatives could inhibit cell proliferation and induce apoptosis . The mechanism was linked to tubulin polymerization disruption.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features:

  • Electron-withdrawing groups like trifluoromethyl enhance lipophilicity and cellular uptake.
  • The benzo[c][1,2,5]thiadiazole moiety is crucial for the antimicrobial activity due to its ability to interact with microbial enzymes .

Case Studies

  • Antibacterial Efficacy : A comparative study on various triazole derivatives indicated that modifications in the piperidine ring significantly influenced antibacterial potency.
  • Anticancer Potential : In vivo studies using murine models demonstrated that compounds with similar structures inhibited tumor growth without significant toxicity .

Comparison with Similar Compounds

Physicochemical Properties

  • The target compound’s logP is likely higher than analogs with polar substituents (e.g., piroxicam derivatives in ) due to the trifluoromethyl and benzothiadiazole groups .
  • Solubility : Reduced aqueous solubility compared to hydroxylated or carboxylated analogs (e.g., pyoverdine-like compounds in ) .

Q & A

Advanced Research Question

  • Molecular Docking : Software like AutoDock Vina models interactions with target proteins (e.g., kinases or GPCRs) using the compound’s 3D structure .
  • QSAR Modeling : Correlates substituent effects (e.g., trifluoromethyl) with bioactivity using descriptors like logP and polar surface area .

How is in vitro biological activity assessed for this compound?

Advanced Research Question
Protocols include:

  • Cell Line Screening : Human cancer cell lines (e.g., MCF-7, HEPG-2) are cultured in RPMI-1640 medium with 5% FBS and treated with the compound at 1–100 µM .
  • Cytotoxicity Assays : Sulforhodamine B (SRB) measures cell viability after 72-hour exposure; IC50 values are calculated using dose-response curves .
  • Control Experiments : DMSO vehicle controls (<0.5%) ensure solvent effects are negligible .

What challenges arise in purifying this compound, and how are they addressed?

Advanced Research Question
Challenges include:

  • Byproduct Formation : Side products from incomplete cyclization are removed via column chromatography (silica gel, cyclohexane/ethyl acetate gradients) .
  • Hydroscopicity : The compound’s moisture sensitivity requires anhydrous recrystallization (e.g., in dry ethanol) and storage under inert gas .

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